molecular formula C7H16ClNO B2697824 2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride CAS No. 2418712-76-0

2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride

Cat. No. B2697824
CAS RN: 2418712-76-0
M. Wt: 165.66
InChI Key: JHQUVBWCGGWANP-UKMDXRBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride is C7H15NO·HCl, with a molecular weight of 165.66 g/mol. Its IUPAC name is 2-(3-methoxycyclobutyl)ethan-1-amine hydrochloride. The compound’s InChI code is: 1S/C7H15NO.ClH/c1-9-7-4-6(5-7)2-3-8;/h6-7H,2-5,8H2,1H3;1H .


Physical And Chemical Properties Analysis

  • Safety Information : It bears the GHS07 pictogram and is classified as a warning substance. Precautions include avoiding inhalation, skin contact, and eye exposure. Detailed safety information is available in the MSDS .

Scientific Research Applications

Chiral Synthesis and Asymmetric Catalysis

Chiral amines play a crucial role in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Researchers have explored the use of 2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride as a substrate in asymmetric reactions. Enzymes like amine transaminases have been engineered to selectively produce the desired enantiomer, enabling the synthesis of pharmaceutically relevant bicyclic amines .

Furfurylamine Derivatives for Polymer Production

The biocatalytic process involving furfurylamine and its derivatives has significant potential in applications related to drug synthesis and polymer production. These compounds exhibit high-performance and biodegradable properties. Researchers have explored their use as monomers for sustainable polymer materials .

properties

IUPAC Name

2-(3-methoxycyclobutyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-9-7-4-6(5-7)2-3-8;/h6-7H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQUVBWCGGWANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxycyclobutyl)ethan-1-amine hydrochloride

CAS RN

1955554-67-2
Record name 2-(3-methoxycyclobutyl)ethan-1-amine hydrochloride
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